molecular formula C18H23NO B12607111 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one CAS No. 877373-39-2

1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one

Cat. No.: B12607111
CAS No.: 877373-39-2
M. Wt: 269.4 g/mol
InChI Key: GRAWRYSIULWXCH-UHFFFAOYSA-N
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Description

1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one is an organic compound that features a unique structure combining an aniline group, a cyclopentadienyl moiety, and a heptanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one typically involves multi-step organic reactions One common method is the Diels-Alder reaction, where a cyclopentadienyl compound reacts with an appropriate dienophile under controlled temperature conditions to form the cyclopentadienyl moiety

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under reflux conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one involves its interaction with molecular targets such as enzymes or receptors. The aniline group can form hydrogen bonds or π-π interactions with target proteins, while the cyclopentadienyl moiety can participate in electron transfer processes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Anilino-2-(cyclopenta-2,4-dien-1-yl)hexan-3-one: Similar structure with a shorter carbon chain.

    1-Anilino-2-(cyclopenta-2,4-dien-1-yl)octan-3-one: Similar structure with a longer carbon chain.

    1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-2-one: Similar structure with the carbonyl group at a different position.

Uniqueness: 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

877373-39-2

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

1-anilino-2-cyclopenta-2,4-dien-1-ylheptan-3-one

InChI

InChI=1S/C18H23NO/c1-2-3-13-18(20)17(15-9-7-8-10-15)14-19-16-11-5-4-6-12-16/h4-12,15,17,19H,2-3,13-14H2,1H3

InChI Key

GRAWRYSIULWXCH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CNC1=CC=CC=C1)C2C=CC=C2

Origin of Product

United States

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